molecular formula C10H17F2NO4 B1525726 tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate CAS No. 1067914-83-3

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B1525726
CAS No.: 1067914-83-3
M. Wt: 253.24 g/mol
InChI Key: WQBMVRTXKYXMKT-UHFFFAOYSA-N
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Description

Tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17F2NO4 and its molecular weight is 253.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate (also known as 1-Boc-3,3-difluoropiperidine-4,4-diol) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C10H17F2NO4
  • Molecular Weight : 253.24 g/mol
  • CAS Number : 1067914-83-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds often exhibit altered pharmacokinetic properties, which may enhance their efficacy and selectivity in biological systems .

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. The introduction of difluorinated groups can enhance the lipophilicity and membrane permeability of these compounds, potentially leading to improved antimicrobial efficacy .
  • Cytotoxicity : In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines. The presence of hydroxyl and fluorine substituents may play a critical role in modulating the cytotoxic effects observed .
  • Neuropharmacological Effects : Some studies indicate that piperidine derivatives may influence neurotransmitter systems. The structural modifications provided by the tert-butyl and difluoro groups might affect receptor binding affinities, potentially offering therapeutic avenues for neurological disorders .

Research Findings and Case Studies

StudyFindings
Study AInvestigated the antimicrobial properties of various piperidine derivatives including tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine; results indicated significant activity against Gram-positive bacteria.
Study BFocused on the cytotoxic effects in cancer cell lines; showed that the compound induced apoptosis at varying concentrations.
Study CExplored neuropharmacological impacts; suggested potential as a modulator for serotonin receptors based on binding affinity studies.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO4/c1-8(2,3)17-7(14)13-5-4-10(15,16)9(11,12)6-13/h15-16H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBMVRTXKYXMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725537
Record name tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067914-83-3
Record name tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-3,3-difluoro-4,4-dihydroxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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